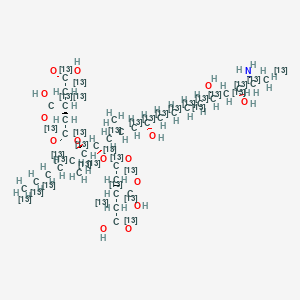
Dihydrobupropion-d9
Übersicht
Beschreibung
Dihydrobupropion-d9 is a deuterated analog of bupropion, which is a widely used antidepressant drug. Dihydrobupropion-d9 is a labeled compound that is used in scientific research to study the mechanism of action, biochemical and physiological effects, and other aspects of bupropion.
Wirkmechanismus
Bupropion is a dopamine and norepinephrine reuptake inhibitor, and it also acts as an antagonist of nicotinic acetylcholine receptors. The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion, and it is believed to act on the same targets in the brain.
Biochemical and Physiological Effects:
Dihydrobupropion-d9 has been shown to have similar biochemical and physiological effects as bupropion. It increases the levels of dopamine and norepinephrine in the brain, which leads to improved mood and increased energy levels. It also acts as an antagonist of nicotinic acetylcholine receptors, which may contribute to its ability to help people quit smoking.
Vorteile Und Einschränkungen Für Laborexperimente
The use of dihydrobupropion-d9 in scientific research has several advantages. It allows researchers to study the fate of bupropion in the body and to determine its metabolic pathways. It also allows for the tracking of drug interactions and the identification of potential drug targets. However, the use of labeled compounds can be expensive, and the availability of dihydrobupropion-d9 may be limited.
Zukünftige Richtungen
There are several future directions for research on dihydrobupropion-d9. One area of research is the development of new bupropion analogs that may have improved efficacy or fewer side effects. Another area of research is the study of the long-term effects of bupropion on the brain and body. Additionally, the use of dihydrobupropion-d9 in clinical trials may help to improve our understanding of the pharmacokinetics and pharmacodynamics of bupropion.
Synthesemethoden
Dihydrobupropion-d9 is synthesized by the deuteration of bupropion using deuterated reagents. The synthesis process involves the replacement of hydrogen atoms with deuterium atoms in the molecular structure of bupropion.
Wissenschaftliche Forschungsanwendungen
Dihydrobupropion-d9 is used in scientific research to study the mechanism of action, pharmacokinetics, and pharmacodynamics of bupropion. It is also used in metabolic studies and drug interaction studies. The labeled compound is used to track the fate of bupropion in the body and to determine its metabolic pathways.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WVZRYRIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678657 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrobupropion-d9 | |
CAS RN |
1215071-07-0 | |
| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)






